1-Methoxy-2-cyanonaphthalene 1-Methoxy-2-cyanonaphthalene
Brand Name: Vulcanchem
CAS No.: 52449-79-3
VCID: VC16004459
InChI: InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3
SMILES:
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol

1-Methoxy-2-cyanonaphthalene

CAS No.: 52449-79-3

Cat. No.: VC16004459

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-2-cyanonaphthalene - 52449-79-3

Specification

CAS No. 52449-79-3
Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
IUPAC Name 1-methoxynaphthalene-2-carbonitrile
Standard InChI InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3
Standard InChI Key JTCKFGOPGDRDJK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=CC=CC=C21)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Methoxy-2-cyanonaphthalene consists of a naphthalene backbone substituted with a methoxy (-OCH3_3) group at position 1 and a cyano (-CN) group at position 2. The planar aromatic system facilitates π-π interactions, while the electron-withdrawing cyano and electron-donating methoxy groups create a polarized electronic environment. This polarity influences reactivity in nucleophilic and electrophilic substitution reactions.

Table 1: Key Identifiers and Physical Properties

PropertyValue
CAS No.52449-79-3
IUPAC Name1-Methoxynaphthalene-2-carbonitrile
Molecular FormulaC12H9NO\text{C}_{12}\text{H}_{9}\text{NO}
Molecular Weight183.21 g/mol
InChIInChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3
SMILESCOC1=C(C=CC2=CC=CC=C21)C#N

Spectroscopic Characterization

The compound’s infrared (IR) spectrum likely shows stretches for the nitrile group (~2200 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}). Nuclear magnetic resonance (NMR) would reveal aromatic proton signals in the 7–8 ppm range, with deshielding effects from the electron-withdrawing cyano group.

Synthesis and Chemical Reactivity

Synthetic Pathways

1-Methoxy-2-cyanonaphthalene is synthesized via methods common to naphthalene derivatives:

  • Friedel-Crafts Alkylation: Methoxy introduction via electrophilic substitution using methylating agents like dimethyl sulfate.

  • Cyanation: Nitrile group addition through nucleophilic substitution or metal-catalyzed reactions (e.g., Rosenmund-von Braun reaction).

Reactivity in Substitution Reactions

Studies on analogous compounds, such as 1-methoxy-2-nitro-4-cyanonaphthalene, reveal that electron-deficient naphthalenes form Meisenheimer complexes with alkoxides. For example, reactions with sodium methoxide produce anionic σ-complexes stabilized by ion pairing with counterions. The cyano group’s electron-withdrawing nature destabilizes these intermediates compared to nitro-substituted analogs, influencing reaction kinetics .

Table 2: Comparative Reactivity of Naphthalene Derivatives

CompoundSubstituentsStability of σ-Complex
1-Methoxy-2-cyanonaphthalene-OCH3_3, -CNModerate
1-Methoxy-2,4-dinitronaphthalene-OCH3_3, -NO2_2High

Applications in Materials and Pharmaceutical Research

Organic Synthesis Intermediate

The compound’s dual functional groups allow sequential modifications:

  • Methoxy Group: Subject to demethylation or oxidation to carboxylic acids.

  • Cyano Group: Convertible to amines, amides, or tetrazoles via click chemistry.

Astrochemical Relevance

Cyanonaphthalenes detected in molecular clouds (e.g., TMC-1) imply that methoxy derivatives could exist in space. Laboratory simulations show such compounds form via gas-phase reactions involving polycyclic aromatic hydrocarbons (PAHs) and radicals.

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